
Ethyl 6-Bromo-7-methylindane-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-Bromo-7-methylindane-4-carboxylate is an organic compound with a complex structure that includes a bromine atom, a methyl group, and an ethyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-Bromo-7-methylindane-4-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 7-methylindane, followed by esterification with ethyl chloroformate. The reaction conditions often require the use of a solvent such as dichloromethane and a catalyst like pyridine to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature and pressure, which are crucial for the successful synthesis of this compound.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 6-Bromo-7-methylindane-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The ester group can be reduced to an alcohol under appropriate conditions.
Common Reagents and Conditions:
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidizing the methyl group.
Reduction: Lithium aluminum hydride is commonly used for reducing ester groups to alcohols.
Major Products:
Substitution: Products include various substituted indane derivatives.
Oxidation: Products include carboxylic acids.
Reduction: Products include alcohols.
Aplicaciones Científicas De Investigación
Ethyl 6-Bromo-7-methylindane-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Ethyl 6-Bromo-7-methylindane-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ester group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparación Con Compuestos Similares
- Ethyl 6-Bromo-4-hydroxyquinoline-3-carboxylate
- Ethyl 6-Bromo-7-methylindane-2-carboxylate
Comparison: Ethyl 6-Bromo-7-methylindane-4-carboxylate is unique due to its specific substitution pattern and functional groups. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications. For example, the position of the bromine atom and the ester group can significantly influence the compound’s chemical behavior and interactions with biological targets.
Propiedades
Fórmula molecular |
C13H15BrO2 |
|---|---|
Peso molecular |
283.16 g/mol |
Nombre IUPAC |
ethyl 6-bromo-7-methyl-2,3-dihydro-1H-indene-4-carboxylate |
InChI |
InChI=1S/C13H15BrO2/c1-3-16-13(15)11-7-12(14)8(2)9-5-4-6-10(9)11/h7H,3-6H2,1-2H3 |
Clave InChI |
BQFRNQHBPRKNQD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=C(C2=C1CCC2)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


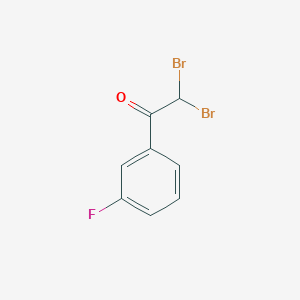
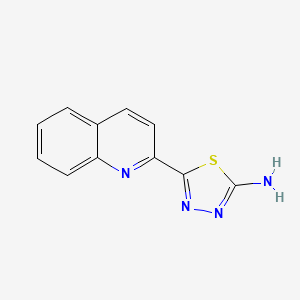
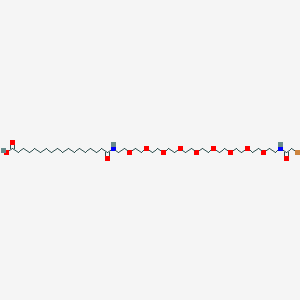
![[2-(3,4-Dimethoxyphenyl)-ethyl]-(4-fluoro-benzyl)-amine hydrochloride](/img/structure/B13706987.png)
![2-Amino-5-[3-(2-thienyl)propyl]-1,3,4-thiadiazole](/img/structure/B13706988.png)
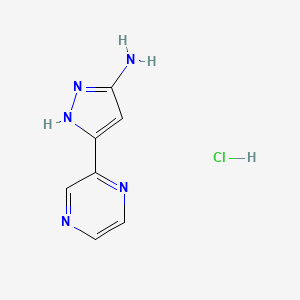
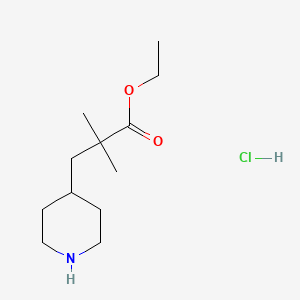
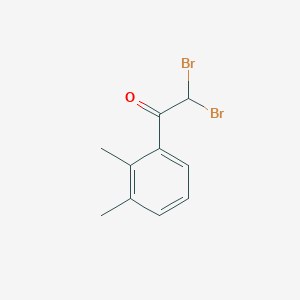
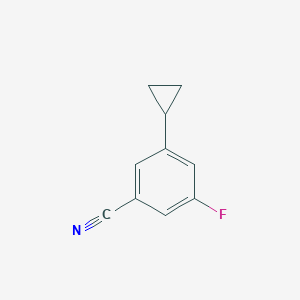
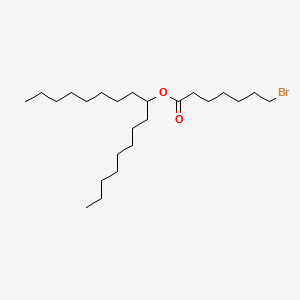
![3-Chloro-5,5-dimethyl-5H-dibenzo[b,d]silole](/img/structure/B13707031.png)
![3-[7-(Benzyloxy)-3-indolyl]propanoic Acid](/img/structure/B13707047.png)
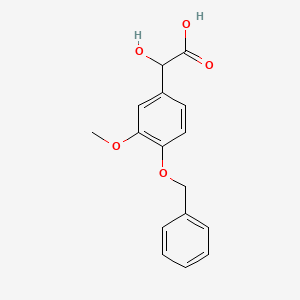
![1-[Bis(4-fluorophenyl)methyl]-4-[3-(3,4-dimethoxyphenyl)-2-propenyl]piperazine Dihydrochloride](/img/structure/B13707057.png)
